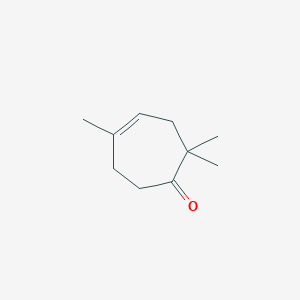
2,2,5-Trimethyl-4-cyclohepten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-4-cyclohepten-1-one (TCH) is a cyclic ketone that is widely used in the field of chemical research due to its unique chemical properties. TCH is a colorless liquid that has a strong odor and is commonly used as a flavoring agent in the food industry. However, its main application is in the field of scientific research, where it is used as a reagent for the synthesis of various compounds.
Applications De Recherche Scientifique
Organic Synthesis Applications
Ring Expansion Techniques : A study by Ito et al. (2003) explores the one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones, specifically focusing on 2-cyclohepten-1-one as a product. This process involves reactants like diethylzinc and diiodomethane and intermediates such as 1-trimethylsilyloxycyclohexene and 1-trimethylsilyloxybicyclo[4.1.0]heptane, highlighting the chemical versatility of cycloalkenones (Ito et al., 2003).
Cyclization and Rearrangement Reactions : Shook et al. (1993) reported on the stereocontrolled double ring expansion of fused allylidenecyclopropanes, providing a novel route to hydroazulenes and other fused bicyclic systems. This research demonstrates the potential of cycloheptenones in complex molecular rearrangements (Shook et al., 1993).
Chemical Properties and Reactions
Functionalization and Building Blocks : Pitsch et al. (2001) presented a two-step synthesis of a functionalized and chiral cyclohepten-one, which can serve as a useful building block in synthesis. This highlights the role of cycloheptenones in creating chiral and functionalized molecules for broader applications (Pitsch et al., 2001).
Metallacycle Formation in Catalysis : Emrich et al. (1997) identified η5-Cyclopentadienyl-stabilized metallacyclopentane and -cycloheptane derivatives of chromium, supporting a metallacyclic mechanism in the chromium-catalyzed selective trimerization of ethylene. This study illustrates the role of cycloheptenones in metallacycle formation, which is crucial in catalytic processes (Emrich et al., 1997).
Molecular Dynamics and Structural Analysis
Dynamic Properties and Equilibrium Studies : Gridnev et al. (1998) synthesized cycloheptatrienyl(dipropyl)borane and studied its dynamic properties and equilibrium with 7-dipropylborylnorcaradiene, providing insights into the thermodynamic parameters and activation barriers. This research offers an understanding of the dynamic nature of cycloheptenones under various conditions (Gridnev et al., 1998).
Photochemistry and Structural Analysis : The study by Bunce et al. (1991) on the photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one reveals the unique behavior of this compound under irradiation, leading to cycloaddition products and providing insights into the structure and stereochemistry of photochemically-derived cycloheptenone dimers (Bunce et al., 1991).
Propriétés
Numéro CAS |
19822-67-4 |
|---|---|
Nom du produit |
2,2,5-Trimethyl-4-cyclohepten-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2,2,5-trimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(11)10(2,3)7-6-8/h6H,4-5,7H2,1-3H3 |
Clé InChI |
SKKTZNHVYFHGDC-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C(=O)CC1)(C)C |
SMILES canonique |
CC1=CCC(C(=O)CC1)(C)C |
Autres numéros CAS |
19822-67-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



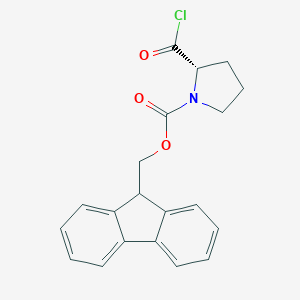
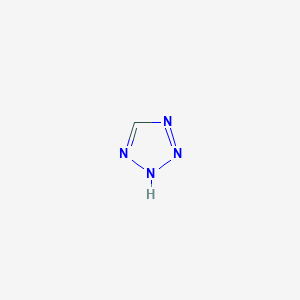



![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

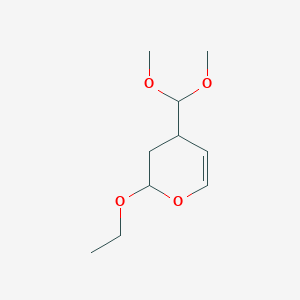
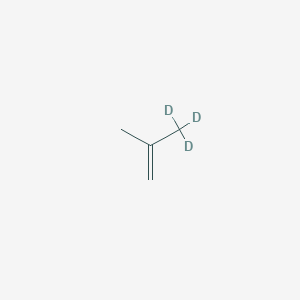

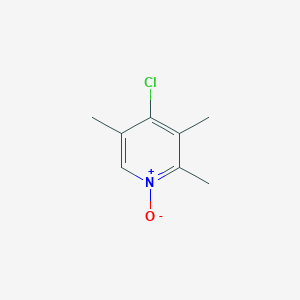


![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)